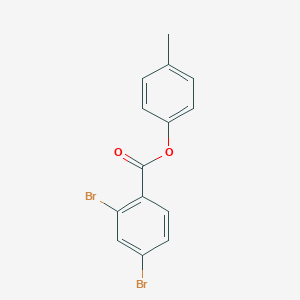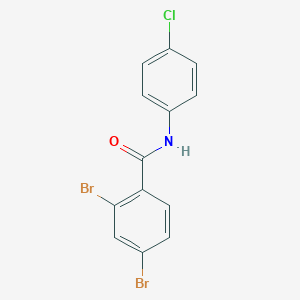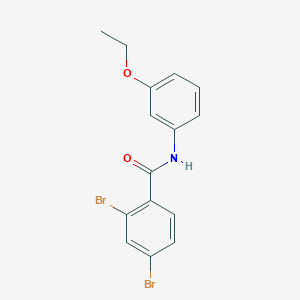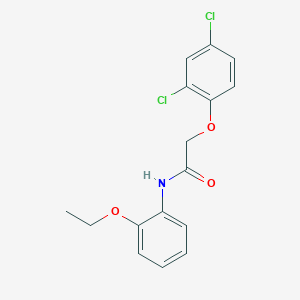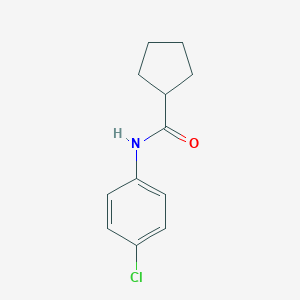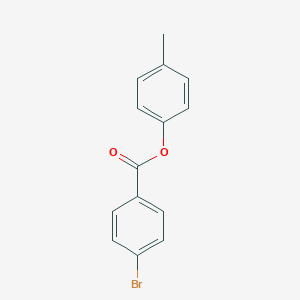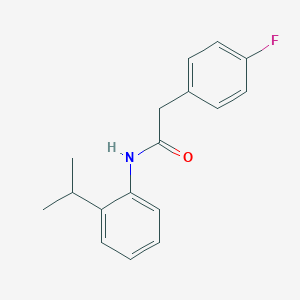
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide, also known as Fipronil, is a widely used insecticide that belongs to the phenylpyrazole chemical family. It was first introduced in 1996 and has since become one of the most popular insecticides used in agriculture, veterinary medicine, and public health.
Mécanisme D'action
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide acts as a non-competitive antagonist of the GABA receptor, which is responsible for inhibitory neurotransmission in the insect nervous system. By binding to this receptor, 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide prevents the uptake of chloride ions, leading to hyperexcitation and eventual death of the insect.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide has been shown to have a range of biochemical and physiological effects on insects, including disruption of the nervous system, inhibition of feeding and growth, and interference with reproduction. It has also been found to have effects on non-target organisms, including birds, fish, and mammals, although the toxicity of 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide to these species is generally low.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide is a highly effective insecticide that is widely used in laboratory experiments to control insect populations. Its advantages include its broad-spectrum activity, low toxicity to non-target organisms, and ease of use. However, 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide has some limitations, including the potential for development of resistance in insect populations and the need for careful handling due to its toxicity.
Orientations Futures
There are many potential future directions for research on 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide, including the development of new formulations and delivery methods, investigation of its effects on non-target organisms, and exploration of its potential as a tool for controlling insect-borne diseases. Additionally, research is needed to better understand the mechanisms of resistance to 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide and to develop strategies for mitigating its impact.
Méthodes De Synthèse
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2-nitrophenol with 2,6-dichloro-4-(trifluoromethyl)phenylamine to form 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile. This compound is then transformed into 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide through a series of reactions involving acetylation and reduction.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide has been extensively studied for its insecticidal properties, and its mode of action has been investigated in detail. It is known to act on the gamma-aminobutyric acid (GABA) receptors in the nervous system of insects, leading to hyperexcitation and eventual death. 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide has also been found to have activity against other targets, including glutamate-gated chloride channels and nicotinic acetylcholine receptors.
Propriétés
Formule moléculaire |
C17H18FNO |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H18FNO/c1-12(2)15-5-3-4-6-16(15)19-17(20)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clé InChI |
DLYNZAZBJZVGEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



